Carbendazim-d4: An In-depth Technical Guide for Researchers
Carbendazim-d4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Carbendazim-d4, a deuterium-labeled isotopologue of the broad-spectrum benzimidazole fungicide, Carbendazim. Its primary application in research is as a highly effective internal standard for the accurate quantification of Carbendazim residues in various matrices, particularly in food safety and environmental monitoring. By incorporating a stable isotope label, Carbendazim-d4 allows for precise analytical measurements, correcting for variations in sample preparation and instrument response.
Core Concepts: Isotopic Labeling and Internal Standards
Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency. However, their difference in mass, due to the presence of heavy isotopes like deuterium (²H or D), allows them to be distinguished by a mass spectrometer. The use of Carbendazim-d4 as an internal standard significantly improves the accuracy, precision, and robustness of analytical methods by compensating for matrix effects and analyte loss during sample processing.
Chemical and Physical Properties of Carbendazim-d4
Carbendazim-d4 is structurally identical to Carbendazim, with the exception of four deuterium atoms replacing hydrogen atoms on the benzimidazole ring. This substitution results in a predictable mass shift, which is fundamental to its use in mass spectrometry.
| Property | Value | Reference |
| IUPAC Name | methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | [1] |
| CAS Number | 291765-95-2 | |
| Molecular Formula | C₉H₅D₄N₃O₂ | |
| Molecular Weight | 195.21 g/mol | [1] |
| Monoisotopic Mass | 195.094583522 Da | [1] |
| Synonyms | Carbendazim D4 (ring D4), N-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester |
Primary Use in Research: Quantitative Analysis by LC-MS/MS
The principal application of Carbendazim-d4 is as an internal standard for the quantification of Carbendazim residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is widely employed for the analysis of food products (such as fruits, vegetables, and juices) and environmental samples (water and soil) to ensure compliance with regulatory limits.
Principle of the Method
A known concentration of Carbendazim-d4 is added to a sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup procedures. During LC-MS/MS analysis, both the native Carbendazim and the labeled Carbendazim-d4 are monitored using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (Carbendazim) to the peak area of the internal standard (Carbendazim-d4) is used to calculate the concentration of Carbendazim in the original sample, effectively nullifying variations in sample handling and instrument performance.
Experimental Protocols
Two common methodologies for the extraction of Carbendazim from food matrices are the "Dilute-and-Shoot" method, suitable for simple matrices like juice, and the more extensive QuEChERS method for complex solid samples.
Protocol 1: Dilute-and-Shoot for Orange Juice Analysis
This method is rapid and effective for liquid matrices with relatively low interference.
-
Sample Preparation:
-
Centrifuge an orange juice sample at high speed (e.g., 5000 rpm for 5 minutes) to pellet solids.
-
Collect an aliquot of the supernatant.
-
Add a known concentration of Carbendazim-d4 working solution.
-
Dilute the sample 5-fold with deionized water.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Method for Fruit and Vegetable Analysis
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted method for pesticide residue analysis in a variety of food commodities.
-
Homogenization:
-
Weigh 10-15 g of a representative portion of the homogenized sample (e.g., cucumber, tomato) into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of Carbendazim-d4 working solution to the sample.
-
-
Extraction:
-
Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 2.5 g of sodium acetate trihydrate).
-
Shake vigorously for 4 minutes.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 5 mL) of the supernatant to a 15 mL dSPE tube containing cleanup sorbents (e.g., 250 mg PSA and 750 mg anhydrous MgSO₄).
-
Vortex for 20-30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 or 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Data Presentation: LC-MS/MS Parameters and Performance
Accurate quantification requires optimized LC-MS/MS parameters for both the analyte and the internal standard. The following tables summarize typical parameters for Carbendazim analysis.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry MRM Transitions
Note: Experimentally determined MRM transitions for Carbendazim-d4 are not widely published. The precursor ion is based on its monoisotopic mass ([M+H]⁺). The product ions are predicted based on the fragmentation of unlabeled Carbendazim, as the deuterium labels are on the stable phenyl ring and are not expected to alter the primary fragmentation pathways.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Use |
| Carbendazim | 192.1 | 160.1 | ~27 V | Quantifier |
| Carbendazim | 192.1 | 132.1 | ~41 V | Qualifier |
| Carbendazim-d4 | 196.1 | 164.1 | To be optimized | Quantifier (Predicted) |
| Carbendazim-d4 | 196.1 | 132.1 | To be optimized | Qualifier (Predicted) |
Table 3: Method Validation Data for Carbendazim Analysis
The following data, compiled from various studies, demonstrates the performance of LC-MS/MS methods for Carbendazim quantification.
| Matrix | Fortification Level | Recovery (%) | RSD (%) | LOD | LOQ |
| Cucumber | 0.010 mg/kg | 119.1 | < 3.5 | 0.45 µg/kg | 0.9 µg/kg |
| Cucumber | 0.070 mg/kg | 124.5 | < 3.5 | 0.45 µg/kg | 0.9 µg/kg |
| Orange Juice | 10 ng/mL | 96.6 | 4.5 | 0.4 ng/mL | 1.4 ng/mL |
| Orange Juice | 50 ng/mL | 100.2 | 3.4 | 0.4 ng/mL | 1.4 ng/mL |
| Orange Juice | 250 ng/mL | 103.7 | 2.1 | 0.4 ng/mL | 1.4 ng/mL |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Carbendazim in a solid food matrix using the QuEChERS method with Carbendazim-d4 as an internal standard.
